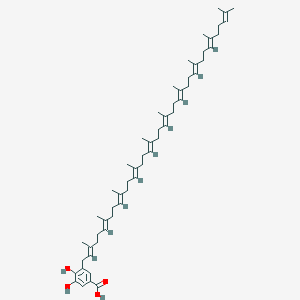

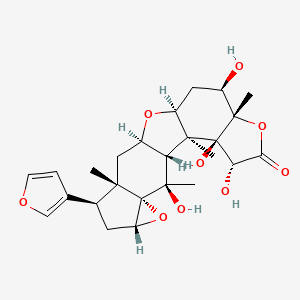

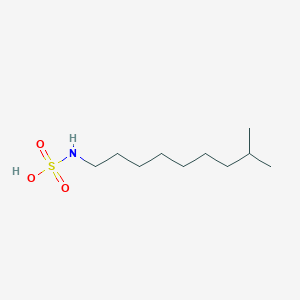

![molecular formula C19H28Cl2N6O6S2 B1262547 (6R,7R)-7-[[(2E)-2-(2-氨基-1,3-噻唑-4-基)-2-甲氧基亚氨基乙酰基]氨基]-3-[(1-甲基吡咯烷-1-鎓-1-基)甲基]-8-氧代-5-噻-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸酯;水合物;二盐酸盐](/img/structure/B1262547.png)

(6R,7R)-7-[[(2E)-2-(2-氨基-1,3-噻唑-4-基)-2-甲氧基亚氨基乙酰基]氨基]-3-[(1-甲基吡咯烷-1-鎓-1-基)甲基]-8-氧代-5-噻-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸酯;水合物;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

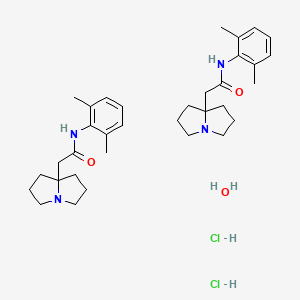

Cefepime Hydrochloride is the hydrochloride salt of a semi-synthetic, beta-lactamase-resistant, fourth-generation cephalosporin antibiotic derived from an Acremonium fungal species with broad-spectrum bactericidal activity. Administered parenterally, cefepime inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, resulting in a reduction of bacterial cell wall stability and cell lysis. This agent is more active against a variety of Gram-positive pathogens compared to third-generation cephalosporins.

A fourth-generation cephalosporin antibacterial agent that is used in the treatment of infections, including those of the abdomen, urinary tract, respiratory tract, and skin. It is effective against PSEUDOMONAS AERUGINOSA and may also be used in the empiric treatment of FEBRILE NEUTROPENIA.

科学研究应用

化学合成与表征

在化学合成领域,该化合物因其复杂的结构和潜在应用而备受关注。例如,邓福立(2007)以7-氨基头孢兰酸为起始原料,合成了相关化合物苯甲基(6R,7R)-3-羟甲基-8-氧代-7-水杨醛氨基-5-噻-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸酯,并报告了84.6%的产率,表明合成涉及头孢菌素核心的复杂分子的可行性 (邓福立, 2007)。

药物载体合成

该化合物的衍生物已被用于药物载体的合成。Lorena Blau等人(2008)报道了头孢菌素衍生物的合成和NMR表征,该衍生物可以作为一系列具有氨基的药物的载体。他们的工作展示了该化合物在药物递送系统中的效用,这是药物研究的一个关键方面 (Lorena Blau等人,2008)。

抗菌和抗真菌活性

该化合物的衍生物已被合成并评估其抗菌和抗真菌活性,展示了其在对抗感染方面的潜力。N. Sharma等人(2010)合成了头孢菌酸的各种同系物,并发现化合物11与标准化学治疗剂相比具有显着的杀菌活性 (N. Sharma等人,2010)。

缓蚀

有趣的是,J. Aldana-González等人(2015)的一项研究探索了衍生物头孢噻啶作为钢的缓蚀剂的用途,表明该化合物在工业应用中除了其生物活性之外的潜力 (J. Aldana-González等人,2015)。

分子对接和合成

该化合物也一直是分子对接研究的主题,以了解其结合相互作用,这对于药物设计至关重要。例如,O. Ikpeazu等人(2017)的一项研究调查了头孢维辛(一种衍生物)与铜绿假单胞菌脂肪酶的结合自由能和键合相互作用,提供了对该化合物分子相互作用的见解 (O. Ikpeazu等人,2017)。

属性

产品名称 |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride |

|---|---|

分子式 |

C19H28Cl2N6O6S2 |

分子量 |

571.5 g/mol |

IUPAC 名称 |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride |

InChI |

InChI=1S/C19H24N6O5S2.2ClH.H2O/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H;1H2/b23-12+;;;/t13-,17-;;;/m1.../s1 |

InChI 键 |

LRAJHPGSGBRUJN-UVDOAZMVSA-N |

手性 SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].O.Cl.Cl |

SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.Cl.Cl |

规范 SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.Cl.Cl |

Pictograms |

Corrosive; Irritant; Health Hazard |

同义词 |

Axépim BMY 28142 BMY-28142 BMY28142 cefepim cefepime cefepime hydrochloride Maxipime Quadrocef |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(9Z,12Z)-octadecadienoyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1262466.png)

![1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262467.png)

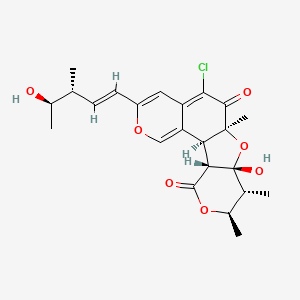

![(7S,9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1262470.png)

![5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1262472.png)